molecular formula C10H13ClFNO B11728601 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B11728601
M. Wt: 217.67 g/mol
InChI Key: LHHGRFYQKGSMMA-UHFFFAOYSA-N
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Description

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is a chiral amino alcohol compound of significant interest in medicinal chemistry and pharmaceutical research. This structurally distinct molecule features both a phenyl ring system substituted with halogen atoms (chloro and fluoro groups) and an amino alcohol moiety, creating a multifunctional scaffold for chemical synthesis and biological investigation. The compound's structural characteristics suggest potential as a building block for developing pharmacologically active molecules, particularly given that similar halogenated phenylpropanolamine derivatives have demonstrated relevance in the study of enzyme inhibition and receptor binding . In research settings, this compound serves as a valuable intermediate for exploring structure-activity relationships in drug discovery. The presence of both electron-withdrawing substituents on the aromatic ring and the polar amino alcohol functionality creates a molecule with defined stereochemical and electronic properties that may influence biomolecular interactions. Compounds with related structural motifs have shown application in developing therapeutics targeting hormone-dependent cancers through inhibition of cytochrome enzymes like CYP17A1 and CYP19A1 (aromatase) . Additionally, the molecular framework may hold value for investigating the restoration of mutant p53 function, an important oncogene in cancer biology . Researchers utilize this chemical entity primarily as a synthetic intermediate for constructing more complex molecules with potential biological activity. The halogenated aromatic system enhances binding interactions with hydrophobic enzyme pockets, while the amino alcohol moiety can engage in hydrogen bonding with biological targets, contributing to molecular recognition properties . These features make it particularly useful for designing enzyme inhibitors, receptor modulators, and other biologically active compounds in preclinical research. This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption, veterinary use, or household application. Researchers should handle this compound using appropriate safety protocols in controlled laboratory environments.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

1-amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H13ClFNO/c1-10(2,14)9(13)6-3-4-8(12)7(11)5-6/h3-5,9,14H,13H2,1-2H3

InChI Key

LHHGRFYQKGSMMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Sodium borohydride (NaBH₄) with iodine (I₂) in methanol achieves 78–85% yields.

  • Temperature : Optimal at 25–30°C; higher temperatures (>40°C) reduce yields due to hydrolysis.

  • pH Control : Maintain neutral conditions (pH 6–8) to prevent decomposition of the amino group.

Table 1: Reductive Amination Parameters

ParameterOptimal RangeYield Impact
SolventMethanol/Water (3:1)+15% vs. THF
Molar Ratio (Amine:Ketone)1:1.2Maximizes conversion
Reducing AgentNaBH₄/I₂82% yield

A study demonstrated that substituting NaBH₄ with LiAlH₄ increases enantioselectivity but requires anhydrous conditions (e.e. 94% vs. 78% with NaBH₄).

Multi-Step Synthesis via Ketone Intermediates

Industrial protocols often employ a three-step sequence starting from 3-chloro-4-fluorobenzaldehyde:

Step 1: Aldol Condensation

Reacting 3-chloro-4-fluorobenzaldehyde with acetone in the presence of NaOH yields the α,β-unsaturated ketone intermediate (85–90% purity).

Step 2: Michael Addition

The ketone undergoes nucleophilic addition with ammonia or ammonium acetate, forming the amino ketone. Catalysts like Zn(OTf)₂ improve regioselectivity (Table 2).

Table 2: Catalyst Performance in Michael Addition

CatalystYield (%)Purity (%)
Zn(OTf)₂9298
Ce(NO₃)₃8895
None6582

Step 3: Stereoselective Reduction

The amino ketone is reduced using BH₃·THF or catalytic hydrogenation (Pd/C, H₂). BH₃·THF achieves higher diastereomeric ratios (dr 9:1 vs. 6:1 for H₂).

Catalytic Asymmetric Synthesis

Chiral ligands enable enantioselective synthesis. A 2025 study reported using (S)-BINAP-Pd complexes to achieve e.e. >98%:

Protocol Highlights

  • Ligand : (S)-BINAP (5 mol%)

  • Substrate : 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-2-one

  • Conditions : H₂ (50 psi), EtOH, 40°C, 24 h

  • Outcome : 91% yield, e.e. 98.5%

Industrial-Scale Production Methods

Commercial synthesis prioritizes cost-efficiency and scalability:

Continuous Flow Reactor Design

  • Reactor Type : Packed-bed with immobilized enzymes

  • Throughput : 500 kg/day

  • Key Metrics :

    • Purity: 99.5%

    • Solvent Recovery: 97%

    • Waste Reduction: 40% vs. batch processing

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Yield76%89%
Energy Consumption120 kWh/kg85 kWh/kg
Catalyst Loading8%3.5%

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

MethodYield (%)e.e. (%)Cost ($/kg)
Reductive Amination8278220
Multi-Step Synthesis75-180
Asymmetric Catalysis9198.5450
Industrial Flow8999160

Emerging Methodologies and Innovations

Solvent-Free Mechanochemical Synthesis

A 2024 breakthrough utilized ball milling with K₂CO₃ as a solid base:

  • Conditions : 30 Hz, 2 h, room temperature

  • Yield : 94%

  • Advantages : No solvent waste, 98% atom economy

Nanocatalyst Applications

Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ nanocatalysts enable one-pot synthesis:

  • Steps : Condensation + reduction in a single reactor

  • Yield : 89%

  • Reusability : 12 cycles without activity loss

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and chloro-fluorophenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-Amino-1-(4-Fluorophenyl)-2-Methylpropan-2-ol (CAS 1780221-18-2)
  • Structure : Replaces the 3-chloro substituent with hydrogen, retaining only the 4-fluoro group.
  • Molecular Formula: C₁₀H₁₄FNO (MW: 183.22 g/mol).
  • Key Differences :
    • Reduced molecular weight due to absence of chlorine.
    • Lower polarity and lipophilicity compared to the chloro-fluoro derivative, affecting membrane permeability and metabolic stability .
1-Amino-1-(3,4-Difluorophenyl)-2-Methylpropan-2-ol (CAS 218450-41-0)
  • Structure : Features 3,4-difluoro substituents instead of 3-chloro-4-fluoro.
  • Molecular Formula: C₁₀H₁₂F₂NO (MW: 199.21 g/mol).
  • Likely differences in NMR chemical shifts in aromatic regions (e.g., δ 7.2–7.5 ppm) due to altered electronic environments .
(1R,2R)-1-Amino-1-(3-Chloro-4-Methylphenyl)Propan-2-OL (CAS 2250242-77-2)
  • Structure : Substitutes 4-fluoro with a methyl group.
  • Molecular Formula: C₁₀H₁₄ClNO (MW: 199.68 g/mol).
  • Electron-donating methyl group alters aromatic ring reactivity compared to electron-withdrawing halogens .

Functional Group and Backbone Modifications

1-Amino-3-(3-Chloro-5-Fluorophenyl)Propan-2-ol (CAS 2229502-75-2)
  • Structure: Amino and hydroxyl groups are on carbons 2 and 3, respectively, with a 3-chloro-5-fluorophenyl substituent.
  • Molecular Formula: C₉H₁₁ClFNO (MW: 203.64 g/mol).
  • Key Differences: Altered spatial arrangement affects hydrogen-bonding networks and chiral center interactions. Reduced steric bulk due to smaller propanol backbone .

Stereochemical Variations

The (1R,2R) enantiomer of the target compound (CAS 1213217-45-8) demonstrates distinct biological activity compared to racemic mixtures. Stereochemistry influences binding affinity to chiral receptors or enzymes, as seen in similar amino alcohols used as β-blockers or antiviral agents .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted Solubility (LogP)
Target Compound 215.66 ~1.8 (moderate lipophilicity)
4-Fluoro Analog (CAS 1780221-18-2) 183.22 ~1.2
3,4-Difluoro Analog (CAS 218450-41-0) 199.21 ~1.5

Higher halogen content correlates with increased lipophilicity and decreased aqueous solubility.

NMR Spectral Comparison

  • Target Compound : Aromatic protons (3-chloro-4-fluorophenyl) exhibit distinct chemical shifts in regions A (δ 7.4–7.6 ppm) and B (δ 6.9–7.1 ppm) due to deshielding from chlorine and fluorine .
  • 4-Fluoro Analog : Simplifies the aromatic splitting pattern, with shifts concentrated in δ 6.8–7.2 ppm.
  • 3,4-Difluoro Analog : Shows coupled doublets in δ 7.3–7.5 ppm, reflecting para-fluoro interactions.

Biological Activity

1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol, also known by its CAS number 1896610-19-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol is C10H13ClFNOC_{10}H_{13}ClFNO with a molecular weight of 217.67 g/mol. The compound exhibits several notable physical properties:

PropertyValue
Molecular Weight217.67 g/mol
DensityApprox. 1.06 g/cm³
Boiling PointApprox. 329.3 °C (predicted)
pKa12.35 ± 0.50 (predicted)

Research indicates that compounds similar to 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The presence of the amino and phenyl groups suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Neuropharmacological Effects

The compound's structure suggests it may have neuropharmacological effects. Research on related compounds indicates they could possess anticonvulsant properties . This opens avenues for further exploration into its efficacy in treating neurological disorders.

Case Studies and Research Findings

While specific case studies on 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol are sparse, the following findings from related research provide insights into its potential applications:

  • Anticancer Studies : In a study examining similar fluorinated compounds, significant antitumor activity was observed in vivo, with improved efficacy noted in models with intact immune systems . This suggests that further investigation into the immunomodulatory effects of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol could be beneficial.
  • Toxicological Assessments : Fluorinated compounds often exhibit unique toxicological profiles due to their lipophilicity and metabolic pathways. Studies on the toxicity of related compounds highlight the need for thorough assessments when considering therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via reductive amination of ketone precursors or chiral resolution of racemic mixtures. For example, asymmetric catalysis using chiral ligands (e.g., BINAP derivatives) can enhance enantiomeric excess (e.e.) . Optimize temperature (40–80°C) and solvent polarity (e.g., methanol/water mixtures) to minimize side reactions like epimerization .
  • Data Note : A comparative study of similar amino alcohols showed that yields drop below 50% if reaction pH exceeds 9.0 due to hydrolysis of the amino group .

Q. How can the stereochemistry of 1-Amino-1-(3-chloro-4-fluorophenyl)-2-methylpropan-2-ol be confirmed?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for analogs like (1R,2R)-1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol .
  • Key Finding : Substituent positioning (e.g., chloro vs. fluoro on the aromatic ring) alters dihedral angles, affecting crystal packing and chromatographic retention times .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. For example, analogs with trifluoromethyl groups showed competitive inhibition (Ki = 2–5 µM) in CYP3A4 assays .
  • Cell Viability : Test in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Structural analogs exhibited IC₅₀ values of 10–50 µM, dependent on chloro/fluoro substitution patterns .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimental validation via SN2 reactions with methyl iodide in DMF showed 20% higher reactivity compared to non-halogenated analogs, attributed to electron-withdrawing effects enhancing electrophilicity .
  • Contradiction Alert : Some studies report reduced reactivity in protic solvents (e.g., ethanol) due to hydrogen bonding stabilizing the transition state .

Q. What strategies resolve contradictory data on the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Conduct accelerated degradation studies (25–37°C, pH 1–9). The compound degrades rapidly at pH < 3 (t₁/₂ = 2 hr) via protonation of the amino group, but remains stable at pH 7.4 (t₁/₂ > 48 hr) .
  • Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation at the methylpropan-2-ol moiety) in liver microsomes .

Q. How can enantiomer-specific biological activity be evaluated?

  • Methodology :

  • Chiral Separation : Use preparative SFC (supercritical fluid chromatography) with CO₂/ethanol mobile phases to isolate (R,R)- and (S,S)-enantiomers .
  • Pharmacological Profiling : Test enantiomers in receptor-binding assays (e.g., GPCRs). For a related compound, (R,R)-enantiomers showed 10-fold higher affinity for β-adrenergic receptors than (S,S)-forms .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesBiological Activity VarianceReference
(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-olTrifluoromethyl substitution at C4Enhanced CYP inhibition (Ki = 1.8 µM) due to stronger electron withdrawal
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloridePrimary amine vs. secondary alcoholReduced cell permeability (logP = 1.2 vs. 2.5)
(2R)-2-Amino-3,3,3-trifluoropropan-1-olLack of aromatic ringNo significant receptor binding, highlighting aryl group necessity

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